5-(n-Heptyloxy)-pyrrolidin-2-one

Descripción

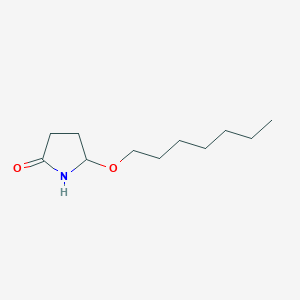

5-(n-Heptyloxy)-pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a seven-carbon alkoxy chain (n-heptyloxy) at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are characterized by their five-membered lactam structure, which serves as a versatile scaffold in medicinal chemistry, materials science, and enantiomer separation technologies .

Propiedades

Fórmula molecular |

C11H21NO2 |

|---|---|

Peso molecular |

199.29 g/mol |

Nombre IUPAC |

5-heptoxypyrrolidin-2-one |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-11-8-7-10(13)12-11/h11H,2-9H2,1H3,(H,12,13) |

Clave InChI |

JZYGBDYECBKRIZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCOC1CCC(=O)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pyrrolidin-2-one derivatives vary widely based on substituents at the 5-position. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and biological activities.

Alkoxy-Substituted Pyrrolidin-2-ones

Key Findings :

- Chain Length and Lipophilicity : Longer alkoxy chains (e.g., n-heptyl vs. benzyl) increase hydrophobicity, which may enhance membrane permeability in drug candidates or retention times in chromatographic separations .

- Stereochemical Complexity : Compounds like 5-(1-phenylethoxy)-pyrrolidin-2-one exhibit multiple stereocenters, complicating enantiomer separation but offering diverse interaction modes in CSPs .

Aryl- and Heterocyclic-Substituted Pyrrolidin-2-ones

Key Findings :

- Biological Activity : Aryl-substituted derivatives like DMBPO show cytotoxic effects, likely due to interactions with cellular targets such as DNA or enzymes .

- Natural Product Derivatives : Furan-containing analogs (e.g., from Morus alba) highlight the role of heterocyclic substituents in natural product chemistry, though their bioactivity remains underexplored .

Functionalized Pyrrolidin-2-ones

Key Findings :

- Synthetic Utility : Tosyloxy and butyrylethyl derivatives serve as intermediates in multi-step syntheses, enabling access to complex natural products or functional materials .

- Hydroxyl Substituents : Hydroxy groups (e.g., 5-hydroxy derivatives) may confer hydrogen-bonding capabilities, useful in drug-receptor interactions or chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.